molecular formula C4H6O B041785 2,5-Dihydrofuran CAS No. 1708-29-8

2,5-Dihydrofuran

Cat. No. B041785
CAS RN: 1708-29-8
M. Wt: 70.09 g/mol
InChI Key: ARGCQEVBJHPOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,5-Dihydrofuran and its derivatives is an area of keen interest among researchers. Techniques for synthesizing these compounds involve various strategies, including the amine-promoted Petasis borono-Mannich reaction, which allows for the efficient synthesis of functionalized 2,5-dihydrofurans from simple starting materials (Cui et al., 2013). Another approach involves enhancing the catalytic dehydration-hydrogenation of 2,5-diformylfuran dioxime, leading to high yields of promising monomers derived from biomass (Xu et al., 2018).

Molecular Structure Analysis

2,5-Dihydrofuran's molecular structure is pivotal in its chemical behavior and the variety of reactions it can undergo. Its structure allows for functionalization at various positions, leading to the synthesis of diverse compounds with potential applications in various fields. The molecular structure of 2,5-dihydrofuran derivatives has been elucidated through various synthetic and analytical techniques, providing insights into their reactivity and potential uses.

Chemical Reactions and Properties

Chemical reactions involving 2,5-Dihydrofuran are diverse, including palladium-mediated allylic substitution reactions that facilitate the synthesis of 2,5-disubstituted-2,5-dihydrofurans (Williams & Evans, 2005). These reactions are instrumental in preparing both symmetrical and unsymmetrical products, showcasing the compound's versatility.

Physical Properties Analysis

The physical properties of 2,5-Dihydrofuran, such as its boiling point, melting point, and solubility, are crucial for its practical applications in synthesis. These properties determine the conditions under which 2,5-Dihydrofuran can be manipulated and used in chemical reactions, affecting its overall utility in organic synthesis.

Chemical Properties Analysis

2,5-Dihydrofuran exhibits a range of chemical properties that make it a valuable compound in organic chemistry. Its ability to undergo electrosynthesis without the need for lead salts is a significant advancement, providing a safer and more environmentally friendly method for synthesizing 2,5-dicarboxy-2,5-dihydrofurans (Shipman et al., 2019). Additionally, its reactivity allows for the formation of complex molecules with potential applications in various industries.

Scientific Research Applications

  • Synthesis of Functionalized 2-Alkylfurans : 2,5-Dimethoxy-2,5-dihydrofuran and vinyl ethers are used to effectively synthesize functionalized 2-alkylfurans. This method offers good yield and mild reaction conditions, making it a useful approach for creating specific furan derivatives (Malanga & Mannucci, 2001).

  • Drug Discovery : A carbonate-promoted reaction utilizing 2,5-dihydrofuran facilitates a flexible, low-cost, and efficient synthesis of phosphonylated derivatives. This has potential benefits for drug discovery efforts (Hermi et al., 2018).

  • Organic Synthesis Intermediates : Highly functionalized 5-cyclohexylimino-2,5-dihydrofuran derivatives can be synthesized using a one-pot method, serving as important intermediates in organic synthesis and natural product syntheses (Latifi et al., 2018).

  • Anti-Tumor Activities : A one-pot method has been developed for synthesizing highly substituted 2,5-dihydrofuran and furan derivatives, some of which show potent in vitro anti-tumor activities against HeLa cells (Wang et al., 2011).

  • Electrochemical Synthesis : An electrochemical synthesis method for 2,5-dicarboxy-2,5-dihydrofurans has been proposed. This allows synthesizing 2,5-dibutoxy-2,5-dihydrofuran without using lead, a significant advancement in the field (Shipman et al., 2019).

  • Efficient Synthesis Methods : Techniques have been developed for efficient synthesis of 2,5-dihydrofuran derivatives, some achieving up to 99% yield and enantioselectivity. These methods are crucial for producing chiral furan derivatives (Chen et al., 2014).

  • Building Blocks in Organic Synthesis : Substituted dihydrofurans, such as 2,5-dihydrofuran, are crucial building blocks in organic synthesis. Various routes for their preparation have been highlighted, demonstrating their wide-ranging utility (Kilroy et al., 2005).

Safety And Hazards

2,5-Dihydrofuran is highly flammable and its vapors may form explosive mixtures with air . It may form explosive peroxides . Containers may explode when heated . It is advised to keep away from heat, sparks, open flames, hot surfaces, and sources of ignition . It is also recommended to use only non-sparking tools and take precautionary measures against static discharges .

Future Directions

The electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans has been reported . This method does not require the use of lead and is compatible with polar functional groups . The reaction can be readily scaled up and several cyclic olefins worked well as olefin components . This finding provides greater clarity to the literature surrounding the electrosynthesis and potential applications of 2,5-dicarboxy-2,5-dihydrofurans .

properties

IUPAC Name

2,5-dihydrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-2-4-5-3-1/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGCQEVBJHPOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051785
Record name 2,5-Dihydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Aldrich MSDS]
Record name 2,5-Dihydrofuran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10398
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,5-Dihydrofuran

CAS RN

1708-29-8
Record name 2,5-Dihydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DIHYDROFURAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan, 2,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dihydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIHYDROFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD0TIE091T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 300 mL Fischer-Porter glass reactor were charged zinc iodide (3.0 g, 0.009 mol), potassium iodide (1.0 g, 0.006 mol), aluminum acetylacetonate (1.9 g, 0.006 mol), epoxybutene (30 g, 0.43 mol), hydrogen iodide (2.0 g, 0.009 mol), and N-methylpyrrolidone (120 g). The reactor was purged three times with nitrogen and was pressurized to 20 psig with nitrogen. The reactor was agitated by a magnetic stirrer and heated by an oil bath. The temperature was brought up to 120° C. and held at this temperature for 90 minutes. After cooling to room temperature, the reaction mixtures were analyzed by gas chromatography. GC indicated that all epoxybutene was consumed. Distillation of reaction mixtures afforded 2,5-dihydrofuran (16.3 g, 54% yield) and crotonaldehyde (1.5 g, 5%). Distillation under high vacuum afforded 10.2 grams of oligomer (34%).
Name
epoxybutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
epoxybutene
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
120 g
Type
solvent
Reaction Step Two
Yield
54%
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydrofuran
Reactant of Route 2
2,5-Dihydrofuran
Reactant of Route 3
2,5-Dihydrofuran
Reactant of Route 4
2,5-Dihydrofuran
Reactant of Route 5
2,5-Dihydrofuran
Reactant of Route 6
2,5-Dihydrofuran

Citations

For This Compound
8,290
Citations
Y Zhang, H Zhong, T Wang, D Geng, M Zhang… - European journal of …, 2012 - Elsevier
According to metal-catalyzed [3 + 2] cycloaddition reaction, we synthesized a series of novel 2, 5-dihydrofuran derivatives and evaluated their in vitro anti-cancer activities via MTT …
Number of citations: 40 www.sciencedirect.com
R Massy-Westropp, M Price - Australian Journal of Chemistry, 1980 - CSIRO Publishing
The 5-oxo-2,5-dihydrofuran-2-ylideneacetic acids (2a), (3a), (9a), (10a), (11a), (12a) and (13a) have been synthesized by a procedure which allows the unambiguous assignment of the …
Number of citations: 33 www.publish.csiro.au
A Shagal, RH Schultz - Organometallics, 2002 - ACS Publications
Photolysis of a cyclohexane (CyH) solution of M(CO) 6 (M = Cr, Mo, W) in the presence of excess 2,3- or 2,5-dihydrofuran (DHF) yields the complex M(CO) 5 (DHF). The solvated …
Number of citations: 19 pubs.acs.org
D Horii, M Atobe, T Fuchigami, F Marken - Electrochemistry …, 2005 - Elsevier
2,5-Dimethoxy-2,5-dihydrofuran was prepared by the oxidation of furan and by the reduction of methanol solvent using a thin layer flow cell geometry with anode and cathode directly …
Number of citations: 118 www.sciencedirect.com
K Tamagawa, RL Hilderbrandt - Journal of the American Chemical …, 1984 - ACS Publications
The molecular structure of 2, 5-dihydrofuran has been studied by gas-phase electron diffraction. Thedimensioned potential function for the ring-puckering motion has been derived from …
Number of citations: 18 pubs.acs.org
JR Monnier, JW Medlin, YJ Kuo - Applied Catalysis A: General, 2000 - Elsevier
The selective isomerization of 2,5-dihydrofuran (2,5-DHF) to produce 2,3-dihydrofuran (2,3-DHF) over 1% Pd/SiO 2 requires the addition of low levels of CO to the reaction feedstream. …
Number of citations: 34 www.sciencedirect.com
Y Yamamoto, R Takuma, T Hotta… - The Journal of Organic …, 2009 - ACS Publications
Biologically interesting 2,5-dihydrofuran-fused quinones were synthesized via the ruthenium-catalyzed [2 + 2 + 2] cycloaddition of an ether-tethered diiododiyne with alkynes, copper-…
Number of citations: 31 pubs.acs.org
T Ueda, T Shimanouchi - The Journal of Chemical Physics, 1967 - pubs.aip.org
The far infrared absorption spectrum of 2,5‐dihydrofuran was measured in the 500–50‐cm −1 region. A successive series in the spectrum was observed. The analysis of the series …
Number of citations: 158 pubs.aip.org
P Ghosh, AP Rameshbabu, N Dogra, S Dhara - Rsc Advances, 2014 - pubs.rsc.org
Chitosan fibers were fabricated via pH induced neutralization and precipitation in a 5 w/v% NaOH bath. Intermolecular covalent crosslinking of these fibers were performed through …
Number of citations: 32 pubs.rsc.org
JL Solomon, RJ Madix, J Stöhr - The Journal of chemical physics, 1991 - pubs.aip.org
The orientation, absolute coverage and core‐electron binding energies of furan (C 4 H 4 O) and 2,5‐dihydrofuran (C 4 H 6 O) on Ag(110) have been measured using near edge x‐ray …
Number of citations: 60 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.